N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-9-19-17(26-21-9)14-11-6-7-24-8-13(11)27-18(14)20-16(23)15-10-4-2-3-5-12(10)25-22-15/h2-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJIBDIKIJUEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NOC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and play a significant role in cell biology. They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections.
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex heterocyclic compound known for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions to form the oxadiazole and thieno[2,3-c]pyran moieties. The general synthetic route includes:
- Formation of the Oxadiazole Ring : The compound begins with the synthesis of 3-methyl-1,2,4-oxadiazole.
- Coupling Reactions : Subsequent reactions involve coupling with thieno[2,3-c]pyran and benzo[d]isoxazole frameworks.
- Purification and Characterization : The final product is purified using chromatography and characterized by spectral methods such as NMR and mass spectrometry.
Antioxidant Properties
Research indicates that derivatives of thieno[2,3-c]pyran exhibit significant antioxidant activity. A study highlighted that compounds with similar structures can protect red blood cells from oxidative damage induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology serve as indicators of antioxidant efficacy (Table 1) .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Derivative | 12 ± 1.03 |
Anticancer Activity
Compounds related to this structure have shown promise in anticancer applications. For instance, certain derivatives act as inhibitors of the MDM2 protein, which is implicated in tumor progression. In vivo studies demonstrated complete tumor regression in murine models treated with these compounds .
Anti-inflammatory Effects
Similar compounds have been reported to exhibit anti-inflammatory properties. Research into thieno[2,3-c]pyrazole derivatives revealed their ability to modulate inflammatory pathways effectively .
Case Studies
- Antioxidant Efficacy in Fish Models :
- MDM2 Inhibition :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole and thieno-pyran moieties are known for their biological activities. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the oxadiazole structure have been screened against a 60 cancer cell panel by the National Cancer Institute (NCI), showing varying degrees of activity .
Antidiabetic Properties
The compound has also been investigated for its antidiabetic effects. It is believed that the unique structural features of the compound may interact with metabolic pathways involved in glucose regulation. Preliminary findings suggest that similar compounds with oxadiazole and thieno-pyran structures can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Neuroprotective Effects
Neuroprotection is another promising application area. Compounds with similar structural motifs have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The relationship between the compound's structure and its biological activity has been a focal point in recent research. Modifications to the oxadiazole and thieno-pyran portions of the molecule can significantly alter its potency and selectivity against different biological targets. This structure-bioactivity relationship is crucial for optimizing new drug candidates derived from this compound .
Synthesis of Novel Materials
In materials science, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can serve as a building block for synthesizing novel polymers and materials with specific electronic or optical properties. Its unique combination of heterocycles makes it suitable for applications in organic electronics and photonic devices.
Organic Synthesis Intermediates
This compound can also act as an intermediate in organic synthesis processes. Its diverse functional groups allow it to participate in various chemical reactions such as coupling reactions or cycloadditions to form more complex structures.
Case Study 1: Anticancer Screening
In a study conducted by researchers at a leading pharmaceutical institution, a series of compounds based on the oxadiazole scaffold were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited IC50 values below 10 µM against melanoma cell lines. This underscores the potential of this compound as a lead compound in developing novel anticancer therapies .
Case Study 2: Neuroprotective Studies
A collaborative study involving multiple universities explored the neuroprotective effects of various oxadiazole-containing compounds on neuronal cell cultures exposed to oxidative stress. The findings revealed that some derivatives significantly reduced cell death rates compared to controls. This suggests that modifications to the parent structure could enhance neuroprotective properties and lead to new therapeutic agents for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Melting points (MP) and NMR data from provide benchmarks for analogous compounds:
- 5d : MP 228–229°C; 5h : MP 216–217°C .
- The target compound’s MP is expected to fall within this range due to structural similarities (e.g., carboxamide and fused heterocycles).
Table 2: Physicochemical Properties
Chemical Space and Virtual Screening
The ChemGPS-NP model () positions compounds in multidimensional chemical space, surpassing simple structural similarity. For the target compound, this approach could identify analogs with shared physicochemical properties (e.g., solubility, permeability) or bioactivity . Machine learning models (e.g., XGBoost in ) further enable property prediction (e.g., RMSE = 9.091 K, R² = 0.928 for superconducting critical temperatures), though adaptation to pharmacological endpoints would require retraining .
Methodological Considerations in Comparative Studies
- Structural Similarity Metrics : Tanimoto coefficients and molecular fingerprints () quantify similarity, while the Similarity Ensemble Approach (SEA) links structures to targets .
- Virtual Screening : ChemGPS-NP () and unsupervised clustering () refine compound selection beyond traditional methods .
- Synthetic Feasibility : Ultrasound-assisted reactions () improve efficiency, a critical factor in scaling production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
